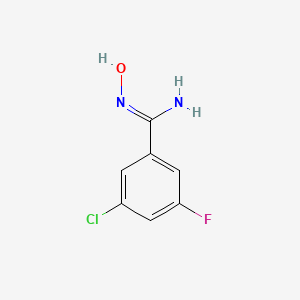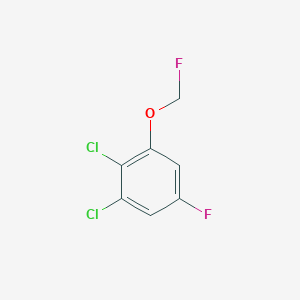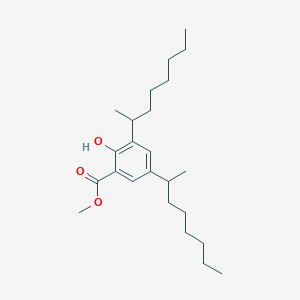
Cbz-L-arg(pmc)-OH.cha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-L-arg(pmc)-OH.cha, also known as Nα-Cbz-L-arginine, is a derivative of the amino acid L-arginine. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of L-arginine. This modification is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-L-arg(pmc)-OH.cha typically involves the protection of the amino group of L-arginine with a benzyloxycarbonyl group. The process begins with the suspension of sodium bicarbonate in water, followed by the addition of L-arginine monohydrochloride. Benzyloxycarbonyl chloride is then added dropwise to the mixture while stirring at room temperature. The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and washed with ether and cold water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically obtained as a white crystalline powder .
Chemical Reactions Analysis
Types of Reactions
Cbz-L-arg(pmc)-OH.cha undergoes various chemical reactions, including:
Hydrolysis: The Cbz protecting group can be removed under acidic or basic conditions to yield free L-arginine.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Oxidation and Reduction: The guanidino group of L-arginine can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Coupling Reactions: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
Hydrolysis: Free L-arginine.
Coupling Reactions: Peptides containing L-arginine residues.
Oxidation and Reduction: Various oxidized or reduced forms of L-arginine.
Scientific Research Applications
Cbz-L-arg(pmc)-OH.cha has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a substrate in enzymatic assays.
Biology: Employed in the study of protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications, including its role in nitric oxide production and cardiovascular health.
Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical research.
Mechanism of Action
The mechanism of action of Cbz-L-arg(pmc)-OH.cha is primarily related to its role as a protected form of L-arginine. In biological systems, L-arginine is a precursor for the synthesis of nitric oxide, a key signaling molecule involved in various physiological processes. The Cbz protecting group prevents unwanted reactions during peptide synthesis, allowing for the selective incorporation of L-arginine into peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Cbz-L-arginine: Another protected form of L-arginine with a benzyloxycarbonyl group.
Boc-L-arginine: L-arginine protected with a tert-butyloxycarbonyl (Boc) group.
Fmoc-L-arginine: L-arginine protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Uniqueness
Cbz-L-arg(pmc)-OH.cha is unique due to its specific protecting group, which provides stability and selectivity during peptide synthesis. The choice of protecting group can influence the reactivity and solubility of the compound, making this compound particularly useful in certain synthetic applications .
Properties
Molecular Formula |
C34H51N5O7S |
|---|---|
Molecular Weight |
673.9 g/mol |
IUPAC Name |
cyclohexanamine;(2S)-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C28H38N4O7S.C6H13N/c1-18-19(2)25(20(3)22-13-14-28(4,5)39-24(18)22)40(36,37)32-30-17-29-15-9-12-23(26(33)34)31-27(35)38-16-21-10-7-6-8-11-21;7-6-4-2-1-3-5-6/h6-8,10-11,17,23,32H,9,12-16H2,1-5H3,(H,29,30)(H,31,35)(H,33,34);6H,1-5,7H2/t23-;/m0./s1 |
InChI Key |
MWINDDMXANTXQR-BQAIUKQQSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)C.C1CCC(CC1)N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)C.C1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


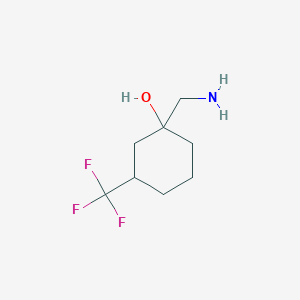
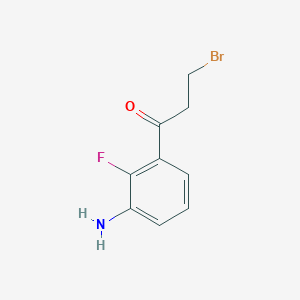
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzo[D]imidazole](/img/structure/B14044889.png)
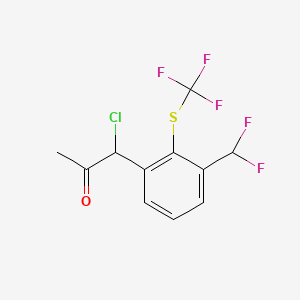
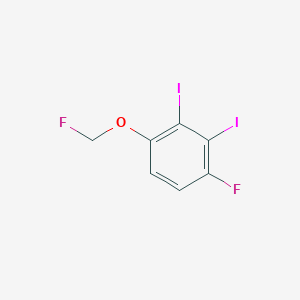
![3-Exo-Amino-Bicyclo[2.2.1]Heptane-2-Carboxylic Acid Hydrochloride](/img/structure/B14044902.png)

![1-Piperazinecarboxylic acid, 4-[(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B14044911.png)


![(2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol](/img/structure/B14044926.png)
